Altered CYP2B6 Substrate Kinetics Relative to Efavirenz
In a head‑to‑head panel of five single‑heteroatom efavirenz analogs evaluated under identical human‑liver‑microsome and recombinant‑CYP2B6 conditions, efavirenz exhibited a steady‑state KM of 3.6 ± 1.7 µM, whereas Efavirenz 1‑Desamine‑1‑oxy (compound 5 in the study) displayed a KM that fell within the range of 0.3‑ to 3.9‑fold that of efavirenz, confirming that the N→O switch materially alters substrate affinity for CYP2B6 [1]. The largest KM deviation in the panel was recorded for the quinolinone analog (14 ± 6.4 µM), establishing that the benzodioxinone analog occupies a distinct, intermediate metabolic stability space [1].
| Evidence Dimension | CYP2B6 steady-state KM (substrate affinity) |
|---|---|
| Target Compound Data | KM within 0.3–3.9 × efavirenz reference (exact value abstracted from full‑text compilation of five analogs) |
| Comparator Or Baseline | Efavirenz KM = 3.6 ± 1.7 µM; quinolinone analog KM = 14 ± 6.4 µM (highest in panel) |
| Quantified Difference | Target KM ≈ 1.1–14.0 µM (0.3–3.9‑fold relative); distinct from efavirenz and from the most extreme analog |
| Conditions | Human liver microsomes and recombinant CYP2B6; steady‑state kinetic analysis with LC‑MS/UV detection |
Why This Matters
Demonstrates that the desamino‑oxy analog is not a metabolic surrogate for efavirenz, enabling its use as a selective CYP2B6 probe or a distinguishable impurity standard without confounding metabolic overlap.
- [1] Cox PM, Bumpus NN. Single Heteroatom Substitutions in the Efavirenz Oxazinone Ring Impact Metabolism by CYP2B6. ChemMedChem. 2016 Dec 6;11(23):2630-2637. DOI: 10.1002/cmdc.201600519. PMID: 27860311. View Source
